Aminoacetone hydrochloride

Overview

Description

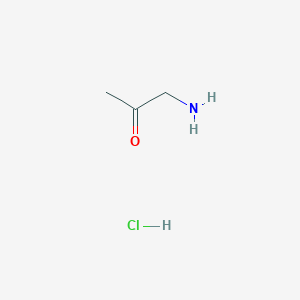

Aminoacetone hydrochloride is an organic compound with the chemical formula CH₃C(O)CH₂NH₃Cl. It is the hydrochloride salt of aminoacetone, which is a metabolite involved in the biosynthesis of methylglyoxal. Aminoacetone is produced during the catabolism of the amino acid threonine and is also an intermediate in the metabolism of glycine .

Mechanism of Action

Target of Action

Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .

Mode of Action

It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .

Biochemical Pathways

This compound is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetone hydrochloride can be synthesized through several methods:

From Isopropylamine: This method involves the use of N,N-dichloroisopropylamine.

From Hexamethylenetetramine and Chloroacetone: This route involves the reaction of hexamethylenetetramine with chloroacetone.

Reduction of Nitroacetone or Isonitrosoacetone: These compounds can be reduced to produce this compound.

From Phthalimidoacetone by Acid Hydrolysis: This method involves the hydrolysis of phthalimidoacetone using acid.

Industrial Production Methods: In industrial settings, this compound is often prepared by the hydrolysis of acetamidoacetone. The process involves heating a mixture of acetamidoacetone with hydrochloric acid and water under reflux conditions. The resulting solution is then concentrated to obtain this compound .

Chemical Reactions Analysis

Aminoacetone hydrochloride undergoes various types of chemical reactions:

Oxidation: Aminoacetone can be oxidized to form methylglyoxal, which is further oxidized to pyruvate.

Reduction: Reduction of nitroacetone or isonitrosoacetone can yield this compound.

Substitution: this compound can participate in substitution reactions, particularly in the formation of heterocycles.

Common Reagents and Conditions:

Oxidation: Amine oxidases are commonly used for the oxidation of aminoacetone to methylglyoxal.

Reduction: Reducing agents such as hydrogen or metal hydrides are used for the reduction of nitroacetone.

Major Products:

Methylglyoxal: Formed through the oxidation of aminoacetone.

Scientific Research Applications

Aminoacetone hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Aminoacetone hydrochloride can be compared with other similar compounds such as:

Aminoacetone: The free base form of this compound.

Methylglyoxal: A downstream product of aminoacetone oxidation.

Threonine: An amino acid that is a precursor to aminoacetone in its catabolic pathway.

Uniqueness: this compound is unique due to its role as an intermediate in the metabolism of threonine and glycine, and its ability to form methylglyoxal, a compound with significant biological implications .

Biological Activity

Aminoacetone hydrochloride (CAS Number: 7737-17-9) is a simple amino ketone that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in the metabolism of threonine and glycine, serving as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO). This article explores the biological activity of this compound, including its metabolic pathways, enzymatic interactions, and implications in health and disease.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.55 g/mol |

| Density | 0.926 g/cm³ |

| Boiling Point | 120.6 °C at 760 mmHg |

| Flash Point | 26.8 °C |

Metabolic Role

This compound is synthesized during the catabolism of threonine, where it is formed from the dehydrogenation of threonine to 2-amino-3-oxobutyrate, which subsequently decarboxylates to aminoacetone. This compound can further be oxidized and deaminated to produce methylglyoxal, a reactive dicarbonyl compound implicated in various metabolic disorders, including diabetes and aging-related diseases .

Pathway Overview

-

Threonine Catabolism :

- Threonine → 2-Amino-3-oxobutyrate → Aminoacetone

- Aminoacetone → Methylglyoxal → Pyruvate

- Enzymatic Interactions :

Enzymatic Function

This compound's primary biological activity is linked to its role as a substrate for SSAO. This enzyme is involved in the oxidative deamination of primary amines, contributing to various physiological processes such as neurotransmitter metabolism and amine clearance from the bloodstream . The determination of SSAO activity using this compound has been used in various biochemical assays, highlighting its importance in metabolic studies.

Case Studies and Research Findings

- Metabolomic Studies : Research has demonstrated that aminoacetone influences metabolic pathways significantly. For instance, studies on Entamoeba histolytica revealed that aminoacetone plays a role in regulating sulfur-containing amino acid metabolism, affecting glycolysis and phospholipid metabolism under conditions of l-cysteine deprivation .

- Oxidative Stress Response : In cellular models, aminoacetone has been implicated in modulating oxidative stress responses. Its conversion to methylglyoxal can lead to the formation of advanced glycation end-products (AGEs), which are associated with oxidative damage and inflammation in tissues .

- Potential Therapeutic Applications : Given its metabolic roles, this compound is being explored for its potential therapeutic applications in managing conditions related to oxidative stress and metabolic dysregulation. Its function as an intermediate in the synthesis of biologically active compounds positions it as a valuable target for drug development .

Properties

CAS No. |

7737-17-9 |

|---|---|

Molecular Formula |

C3H8ClNO |

Molecular Weight |

109.55 g/mol |

IUPAC Name |

1-aminopropan-2-one;hydron;chloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |

InChI Key |

RUCLDQBBIJKQHO-UHFFFAOYSA-N |

SMILES |

CC(=O)CN.Cl |

Canonical SMILES |

[H+].CC(=O)CN.[Cl-] |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

7737-17-9 |

Pictograms |

Irritant |

Related CAS |

298-08-8 (Parent) |

Synonyms |

1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?

A: this compound is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []

Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?

A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []

Q3: Are there any known synthetic applications for this compound?

A: Yes, this compound serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of this compound in organic synthesis.

Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?

A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.